4-Hydroxy-3-propylbenzoic acid 4-Hydroxy-3-propylbenzoic acid
Brand Name: Vulcanchem
CAS No.: 119865-13-3
VCID: VC21329089
InChI: InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13)
SMILES: CCCC1=C(C=CC(=C1)C(=O)O)O
Molecular Formula: C10H12O3
Molecular Weight: 180.2 g/mol

4-Hydroxy-3-propylbenzoic acid

CAS No.: 119865-13-3

Cat. No.: VC21329089

Molecular Formula: C10H12O3

Molecular Weight: 180.2 g/mol

* For research use only. Not for human or veterinary use.

4-Hydroxy-3-propylbenzoic acid - 119865-13-3

Specification

CAS No. 119865-13-3
Molecular Formula C10H12O3
Molecular Weight 180.2 g/mol
IUPAC Name 4-hydroxy-3-propylbenzoic acid
Standard InChI InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13)
Standard InChI Key BXMIALYGTOMKCD-UHFFFAOYSA-N
SMILES CCCC1=C(C=CC(=C1)C(=O)O)O
Canonical SMILES CCCC1=C(C=CC(=C1)C(=O)O)O

Introduction

Structural Characteristics and Molecular Identity

Chemical Structure and Composition

4-Hydroxy-3-propylbenzoic acid consists of a benzoic acid backbone with hydroxyl and propyl substituents at the 4 and 3 positions, respectively. The compound has a molecular formula of C₁₀H₁₂O₃ and contains a benzoic acid framework with a hydroxyl group at the para position and a propyl chain at the meta position relative to the carboxylic acid group . This arrangement creates a unique molecular structure that influences its chemical reactivity and biochemical interactions.

The structural configuration includes a benzene ring with three functional groups: a carboxylic acid group, a hydroxyl group, and a propyl chain. The carboxylic acid functionality provides acidic properties, while the hydroxyl group offers potential for hydrogen bonding and contributes to the compound's polarity. The propyl chain introduces a hydrophobic element to the molecule, creating an amphiphilic character that may be relevant for its biological interactions and solubility profile .

Nomenclature and Identifiers

The systematic IUPAC name for this compound is 4-hydroxy-3-propylbenzoic acid, which accurately describes its structural composition. Several synonyms are available in chemical databases, including:

  • Benzoic acid, 4-hydroxy-3-propyl-

  • 4-hydroxy-3-propylbenzoicacid

  • SCHEMBL2003391

  • CAS Number: 119865-13-3

For computational and database purposes, the compound possesses the following identifiers:

  • PubChem CID: 19010673

  • InChI: InChI=1S/C10H12O3/c1-2-3-7-6-8(10(12)13)4-5-9(7)11/h4-6,11H,2-3H2,1H3,(H,12,13)

  • InChIKey: BXMIALYGTOMKCD-UHFFFAOYSA-N

  • SMILES: CCCC1=C(C=CC(=C1)C(=O)O)O

Physicochemical Properties

Physical Characteristics

4-Hydroxy-3-propylbenzoic acid has a molecular weight of 180.20 g/mol and exists as a solid at standard temperature and pressure. The compound's physicochemical properties are summarized in Table 1, providing essential information for understanding its behavior in various systems .

Table 1: Physical Properties of 4-Hydroxy-3-propylbenzoic Acid

PropertyValueMethod/Reference
Molecular Weight180.20 g/molComputed by PubChem 2.2
Exact Mass180.078644241 DaComputed by PubChem 2.2
Monoisotopic Mass180.078644241 DaComputed by PubChem 2.2
XLogP3-AA2.4Computed by XLogP3 3.0
Topological Polar Surface Area57.5 ŲComputed by Cactvs 3.4.8.18
Heavy Atom Count13Computed by PubChem
Formal Charge0Computed by PubChem
Complexity179Computed by Cactvs 3.4.8.18

The XLogP3-AA value of 2.4 indicates moderate lipophilicity, suggesting that the compound has a balanced hydrophobic-hydrophilic character. This property is particularly important for understanding its solubility in different solvents and potential membrane permeability in biological systems .

Chemical Characteristics and Reactivity

The chemical reactivity of 4-Hydroxy-3-propylbenzoic acid is largely determined by its functional groups. With a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3, the molecule can participate in hydrogen bonding interactions, contributing to its solubility in polar solvents and potential interactions with biomolecules .

The compound has 3 rotatable bonds, which provide conformational flexibility and may influence its binding capabilities with receptors or enzymes. This structural flexibility can be significant for its potential biological activities and pharmaceutical applications .

The presence of a carboxylic acid group confers acidic properties to the molecule, allowing it to participate in acid-base reactions and form salts with appropriate bases. The hydroxyl group at the para position relative to the carboxylic acid can undergo oxidation, reduction, and substitution reactions, expanding the chemical diversity accessible through this compound .

Spectroscopic Data and Structural Confirmation

Mass Spectrometry

Mass spectrometric data for 4-Hydroxy-3-propylbenzoic acid includes GC-MS information with the following key features:

  • Top peak at m/z 151

  • Second highest peak at m/z 180 (corresponding to the molecular ion)

  • Third highest peak at m/z 77 (typical of benzoic acid derivatives)

  • Total of 45 peaks in the mass spectrum

This fragmentation pattern is consistent with the structure of 4-Hydroxy-3-propylbenzoic acid, with the molecular ion at m/z 180 representing the intact molecule. The fragment at m/z 151 likely corresponds to the loss of a hydroxyl group, while the peak at m/z 77 is characteristic of the benzoic acid moiety after fragmentation .

Related Compounds and Structural Analogs

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